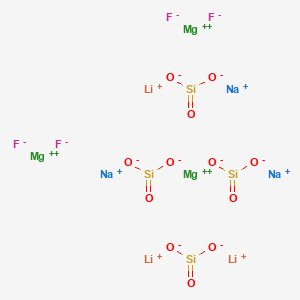
Potassium O-isononyl dithiocarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium O-isononyl dithiocarbonate is a chemical compound with the molecular formula C10H19KOS2 and a molecular weight of 258.50 g/mol. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Potassium O-isononyl dithiocarbonate can be synthesized through the reaction of isononyl alcohol with carbon disulfide in the presence of potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes .
化学反应分析
Types of Reactions
Potassium O-isononyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiocarbonates .
科学研究应用
Potassium O-isononyl dithiocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of rubber, plastics, and other materials due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of potassium O-isononyl dithiocarbonate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets and pathways, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .
相似化合物的比较
Similar Compounds
Potassium ethylxanthate: Similar in structure but with an ethyl group instead of an isononyl group.
Potassium O-ethyl dithiocarbonate: Another similar compound with an ethyl group.
Potassium O-methyl dithiocarbonate: Contains a methyl group instead of an isononyl group.
Uniqueness
Potassium O-isononyl dithiocarbonate is unique due to its longer alkyl chain, which provides different solubility and reactivity properties compared to its shorter-chain counterparts. This makes it particularly useful in applications where longer alkyl chains are advantageous .
属性
CAS 编号 |
85650-90-4 |
|---|---|
分子式 |
C10H19KOS2 |
分子量 |
258.5 g/mol |
IUPAC 名称 |
potassium;7-methyloctoxymethanedithioate |
InChI |
InChI=1S/C10H20OS2.K/c1-9(2)7-5-3-4-6-8-11-10(12)13;/h9H,3-8H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI 键 |
OSRNSSVHEIZKFF-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CCCCCCOC(=S)[S-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




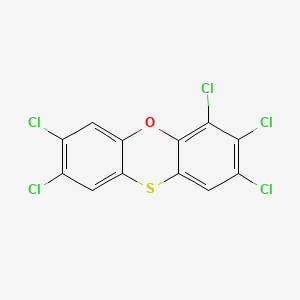
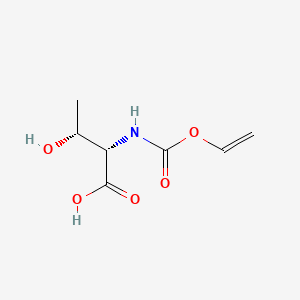
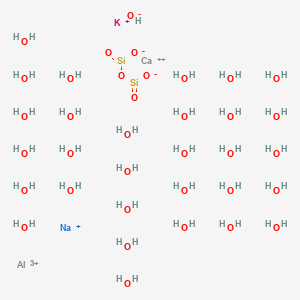
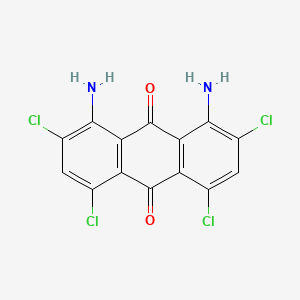

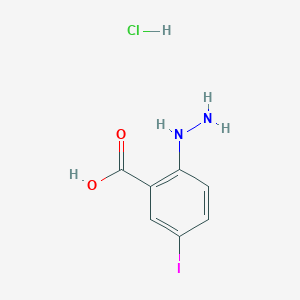
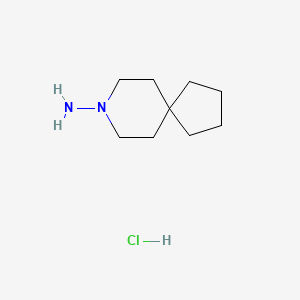

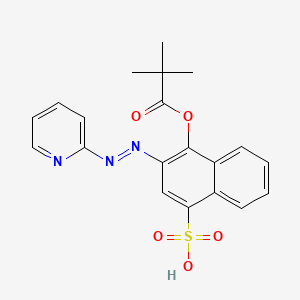
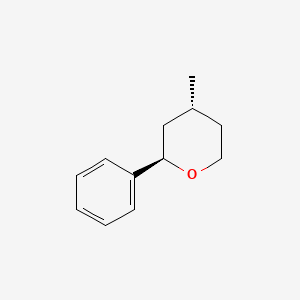
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
